GALP(1-32) (human)
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Overview
Description
GALP(1-32) (human), also known as Galanin-like peptide (1-32), is a peptide derivative that belongs to the galanin family of neuropeptides. This compound binds to galanin receptors 1, 2, and 3, with the highest affinity for galanin receptor 3. It plays a significant role in various biological processes, particularly those involving the central nervous system, such as the hypothalamic regulation of metabolism and reproduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GALP(1-32) (human) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of GALP(1-32) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
GALP(1-32) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Scientific Research Applications
GALP(1-32) (human) has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the regulation of metabolism, reproduction, and other central nervous system functions.
Medicine: Explored for its potential therapeutic applications in metabolic disorders, reproductive health, and neurological conditions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
GALP(1-32) (human) exerts its effects by binding to galanin receptors (GALR1, GALR2, and GALR3). Upon binding, it activates intracellular signaling pathways that regulate various physiological processes. For example, GALP(1-32) can influence the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby affecting reproductive functions. Additionally, it plays a role in energy homeostasis and mood regulation .
Comparison with Similar Compounds
Similar Compounds
Galanin: A neuropeptide with similar receptor binding properties but different physiological roles.
Spexin: Another member of the galanin family, involved in appetite regulation and reproductive functions.
Kisspeptin: A peptide that shares evolutionary origins with galanin and is involved in reproductive hormone regulation.
Uniqueness
GALP(1-32) (human) is unique due to its specific binding affinity for galanin receptors and its distinct role in the hypothalamic regulation of metabolism and reproduction. Unlike other similar peptides, GALP(1-32) has a higher affinity for galanin receptor 3, making it particularly significant in studies related to this receptor .
Properties
Molecular Formula |
C149H230N46O43S |
---|---|
Molecular Weight |
3385.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C149H230N46O43S/c1-71(2)47-93(127(217)168-67-117(207)193-43-22-29-106(193)142(232)191-120(76(11)12)143(233)186-95(49-73(5)6)131(221)184-100(55-84-61-159-70-170-84)135(225)188-103(51-75(9)10)146(236)195-45-24-31-108(195)141(231)180-91(37-39-110(152)200)128(218)179-92(40-46-239-17)126(216)167-66-116(206)176-102(57-118(208)209)137(227)178-90(36-38-109(151)199)129(219)189-104(147(237)238)58-119(210)211)182-130(220)94(48-72(3)4)183-133(223)97(52-81-32-34-85(198)35-33-81)174-115(205)64-164-122(212)78(14)171-139(229)105(68-196)190-136(226)101(56-111(153)201)185-132(222)96(50-74(7)8)187-144(234)121(80(16)197)192-138(228)98(53-82-59-162-87-26-19-18-25-86(82)87)175-113(203)63-163-112(202)62-165-124(214)88(27-20-41-160-148(154)155)173-114(204)65-166-125(215)89(28-21-42-161-149(156)157)177-134(224)99(54-83-60-158-69-169-83)181-123(213)79(15)172-140(230)107-30-23-44-194(107)145(235)77(13)150/h18-19,25-26,32-35,59-61,69-80,88-108,120-121,162,196-198H,20-24,27-31,36-58,62-68,150H2,1-17H3,(H2,151,199)(H2,152,200)(H2,153,201)(H,158,169)(H,159,170)(H,163,202)(H,164,212)(H,165,214)(H,166,215)(H,167,216)(H,168,217)(H,171,229)(H,172,230)(H,173,204)(H,174,205)(H,175,203)(H,176,206)(H,177,224)(H,178,227)(H,179,218)(H,180,231)(H,181,213)(H,182,220)(H,183,223)(H,184,221)(H,185,222)(H,186,233)(H,187,234)(H,188,225)(H,189,219)(H,190,226)(H,191,232)(H,192,228)(H,208,209)(H,210,211)(H,237,238)(H4,154,155,160)(H4,156,157,161)/t77-,78-,79-,80+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,120-,121-/m0/s1 |
InChI Key |
QECBZQJTOLCHOO-NJXJWFHUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C)N |
Origin of Product |
United States |
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